molecular formula C4H5N3O3 B3070165 (3-nitro-1H-pyrazol-1-yl)methanol CAS No. 1001419-82-4

(3-nitro-1H-pyrazol-1-yl)methanol

Cat. No.: B3070165
CAS No.: 1001419-82-4
M. Wt: 143.1 g/mol
InChI Key: GCAYWNIVYPFESS-UHFFFAOYSA-N
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Description

(3-nitro-1H-pyrazol-1-yl)methanol is an organic compound with the molecular formula C4H5N3O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions

(3-nitro-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-nitro-1H-pyrazol-1-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-nitro-1H-pyrazol-1-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and hydroxymethyl groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-nitro-1H-pyrazol-1-yl)methanol is unique due to the presence of both nitro and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

(3-nitropyrazol-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c8-3-6-2-1-4(5-6)7(9)10/h1-2,8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAYWNIVYPFESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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